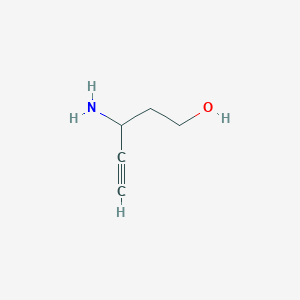

3-Aminopent-4-yn-1-ol

Description

Overview of Propargyl Amines and Alcohols as Key Intermediates

Among the vast arsenal (B13267) of multifunctional building blocks, propargyl amines and alcohols hold a prominent position. These compounds, which feature an alkyne moiety adjacent to an amino or hydroxyl group, respectively, are highly versatile intermediates in organic synthesis. Their utility stems from the rich chemistry of the alkyne, which can undergo a wide array of transformations, including additions, cycloadditions, and coupling reactions. The presence of the neighboring amino or hydroxyl group can influence the reactivity of the alkyne and can also serve as a handle for further functionalization, enabling the construction of a diverse range of heterocyclic and acyclic compounds.

Structural Significance of the 3-Aminopent-4-yn-1-ol Framework

The compound this compound, with the chemical formula C₅H₉NO, represents a particularly interesting example of an alkyne-functionalized amino alcohol. smolecule.com Its structure, featuring a primary amine at the 3-position, a terminal alkyne at the 4-position, and a primary alcohol at the 1-position, provides a unique combination of reactive sites within a compact five-carbon chain.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₉NO | 99.13 |

| 3-Aminopent-4-en-1-ol | C₅H₁₁NO | 101.15 nih.gov |

| 3-Aminopentan-1-ol | C₅H₁₃NO | 103.16 nih.gov |

| 4-Pentyn-1-ol | C₅H₈O | 84.12 nist.gov |

| 3-Pentyn-1-ol | C₅H₈O | 84.12 nist.gov |

| 3-Methylpent-4-yn-1-ol | C₆H₁₀O | 98.14 nih.gov |

The true synthetic potential of this compound lies in the interplay of its three distinct functional groups. Each group can be targeted with a high degree of selectivity, or they can participate in concerted or sequential reactions to generate significant molecular complexity in a single transformation.

The terminal alkyne is arguably the most versatile handle. It can undergo a plethora of reactions, including:

Deprotonation: The terminal alkyne proton is acidic and can be removed by a strong base to generate a nucleophilic acetylide. This acetylide can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.

Hydration: In the presence of a suitable catalyst, the alkyne can be hydrated to form a ketone.

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst, a trans-alkene using sodium in liquid ammonia (B1221849), or fully reduced to an alkane via catalytic hydrogenation.

Coupling Reactions: The terminal alkyne can participate in various cross-coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, to form more complex acetylenic compounds.

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder and Huisgen [3+2] cycloadditions (click chemistry), to construct cyclic and heterocyclic systems.

The primary amine provides another site for functionalization. It can act as a nucleophile in reactions with:

Alkylating and Acylating Agents: The amine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

Carbonyl Compounds: It can react with aldehydes and ketones to form imines, which can be further reduced to amines.

Intramolecular Reactions: The amine can participate in intramolecular reactions with the alkyne or other functional groups to form nitrogen-containing heterocycles. For example, intramolecular hydroamination of the alkyne can lead to the formation of pyrrolidine (B122466) or piperidine (B6355638) derivatives. nih.govresearchgate.netorganic-chemistry.orgnih.gov

The primary alcohol offers a third point of reactivity. It can be:

Oxidized: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents.

Esterified or Etherified: The hydroxyl group can be converted into an ester or an ether to introduce different functional groups or protecting groups.

Intramolecular Reactions: Similar to the amine, the alcohol can participate in intramolecular reactions, such as intramolecular hydroalkoxylation of the alkyne, to form cyclic ethers.

The strategic combination of these reactive moieties within the this compound framework makes it a highly valuable and versatile building block for the synthesis of a wide range of complex and biologically relevant molecules. The ability to selectively address each functional group or to utilize them in concert provides a powerful tool for the construction of diverse molecular architectures.

Table 2: Spectroscopic Data for Functional Groups Present in this compound

| Functional Group | Infrared (IR) Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (ppm) | ¹³C NMR Spectroscopy (ppm) |

| Terminal Alkyne (C≡C-H) | ~3300 (C-H stretch, sharp), ~2100 (C≡C stretch, weak) youtube.comyoutube.com | ~2.0-3.0 (alkynyl proton) | ~65-90 (alkynyl carbons) |

| Primary Amine (R-NH₂) | ~3300-3500 (N-H stretch, two bands) youtube.comdummies.com | Broad, exchangeable signal | ~30-50 (carbon adjacent to nitrogen) |

| Primary Alcohol (R-CH₂OH) | ~3200-3600 (O-H stretch, broad), ~1050 (C-O stretch) youtube.com | Broad, exchangeable signal, ~3.5-4.5 (protons on carbon bearing OH) | ~50-65 (carbon bearing OH) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

3-aminopent-4-yn-1-ol |

InChI |

InChI=1S/C5H9NO/c1-2-5(6)3-4-7/h1,5,7H,3-4,6H2 |

InChI Key |

HKGLKSNOXALFCJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminopent 4 Yn 1 Ol and Its Chiral Derivatives

Stereoselective Synthesis Approaches

Achieving the desired three-dimensional structure of 3-aminopent-4-yn-1-ol requires precise control over the formation of its stereocenters. Several key strategies in asymmetric synthesis can be hypothetically applied to construct this molecule with high enantiomeric purity.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. smolecule.comwikipedia.org For the synthesis of this compound, a suitable starting material would be a naturally occurring amino acid or a carbohydrate that already possesses one of the required stereocenters. For instance, L-amino acids, which are abundant and relatively inexpensive, could serve as a source of the chiral amine functionality. adichemistry.com A synthetic route could involve the conversion of the amino acid's carboxylic acid group into a two-carbon alcohol fragment and the introduction of the alkyne moiety.

A hypothetical pathway could start from an L-amino acid like L-serine or a related chiral building block. The synthesis would involve the protection of the amino and hydroxyl groups, followed by a series of transformations to introduce the propargyl group. The stereochemistry of the final product would be directly inherited from the starting chiral material.

Asymmetric Catalysis in Alkyne-Amino Alcohol Construction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules from prochiral precursors. diva-portal.orgacs.org In the context of this compound, a key step would be the asymmetric addition of an alkyne to an aldehyde or imine.

One potential approach is the enantioselective alkynylation of an amino-aldehyde. This reaction, often catalyzed by chiral metal complexes or organocatalysts, would create the propargylic alcohol stereocenter with high enantioselectivity. wikipedia.orgorganic-chemistry.orgacs.orgorganic-chemistry.org For example, a chiral ligand such as a derivative of BINOL or a chiral amino alcohol could be used to direct the addition of a metal acetylide to the aldehyde. nih.govillinois.edu The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess. organic-chemistry.org

Alternatively, the asymmetric addition of an alkyne to a suitable imine could be employed to construct the chiral amine center. Organocatalysts, such as those based on proline or other chiral amines, have been shown to be effective in promoting the enantioselective addition of nucleophiles to imines. wikipedia.org

Table 1: Potential Asymmetric Catalytic Approaches

| Catalytic System | Key Transformation | Potential Advantage |

| Chiral Metal Complex (e.g., Zn, Cu, Ru) with Chiral Ligand | Asymmetric alkynylation of an amino-aldehyde | High enantioselectivity and broad substrate scope. wikipedia.orgacs.orgacs.org |

| Organocatalyst (e.g., Proline derivative) | Asymmetric addition of an alkyne to an imine | Metal-free conditions, environmentally benign. wikipedia.org |

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. rsc.org This technique relies on the high stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. acs.orgacs.org

For the synthesis of enantiomerically pure this compound, a racemic mixture of the compound or a suitable precursor could be subjected to enzymatic resolution. For example, a lipase (B570770) could be used to selectively acylate the hydroxyl group of one enantiomer of this compound, leaving the other enantiomer unreacted. rsc.orgnih.gov The acylated and unacylated enantiomers could then be separated by chromatography. Alternatively, an amidase could be used to selectively hydrolyze an N-acylated derivative of racemic this compound.

Recent advancements in biocatalysis have also demonstrated the potential of enzyme cascades for the synthesis of chiral amino alcohols from achiral starting materials, offering a more direct and efficient route to the desired enantiopure product. researchgate.netfrontiersin.orgnih.gov

Exploration of Linear and Convergent Synthetic Routes

Strategies from Readily Available Precursors

Linear and convergent syntheses of this compound can be designed starting from simple, commercially available precursors. These routes often rely on well-established chemical transformations to build the carbon skeleton and introduce the required functional groups.

A plausible linear synthesis could commence from a simple C3 or C4 building block, such as propargyl alcohol or 4-pentyn-1-ol. For instance, starting from 4-pentyn-1-ol, a functional group interconversion sequence would be necessary to introduce the amino group at the C3 position. This might involve bromination of the alkyne, followed by elimination to form an allene (B1206475), and subsequent amination. A more direct approach could involve the regioselective opening of a suitable epoxide.

A potential convergent synthesis for a chiral derivative of this compound could involve the coupling of two fragments: a chiral epoxide and an alkyne. A well-established method for the synthesis of chiral amino alcohols is the ring-opening of chiral epoxides with an amine nucleophile. digitellinc.comlibretexts.org For example, a chiral ethynyloxirane could be reacted with ammonia (B1221849) or a protected amine equivalent to yield the desired product. The required chiral ethynyloxirane can be prepared through methods like the Sharpless asymmetric epoxidation of a suitable allylic alcohol. This approach offers excellent control over the stereochemistry of the final product. libretexts.org

The following table outlines a representative convergent strategy for the synthesis of a chiral aminopentynol derivative.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Allyl Alcohol | Ti(O-iPr)₄, (+)-DET, TBHP, CH₂Cl₂ | (2R)-Glycidol | ~90 | libretexts.org |

| 2 | (2R)-Glycidol | 1. TsCl, Pyridine; 2. Lithium acetylide ethylenediamine (B42938) complex, DMSO | (R)-1-(oxiran-2-ylmethyl)acetylene | - | - |

| 3 | (R)-1-(oxiran-2-ylmethyl)acetylene | Ammonia, Ethanol, sealed tube | (R)-3-Aminopent-4-yn-1-ol | - | digitellinc.com |

| Yields are approximate and can vary based on specific reaction conditions and substrate. Data is illustrative of the synthetic strategy. |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. The most prominent MCR for the synthesis of propargylamines, the structural class of this compound, is the Aldehyde-Alkyne-Amine (A3) coupling. libretexts.orgnih.gov

The A3 coupling provides a direct, one-pot synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine. For the synthesis of this compound, the reactants would be a protected 2-hydroxyacetaldehyde, acetylene, and ammonia (or an ammonia equivalent). The reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly effective. nih.govorgsyn.org

A significant advantage of the A3 coupling is the potential for asymmetric synthesis. The use of chiral ligands in conjunction with the metal catalyst can induce high enantioselectivity, providing access to chiral propargylamine (B41283) derivatives. orgsyn.org This is of paramount importance for applications in medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry.

The general mechanism for the A3 coupling involves the formation of a metal acetylide from the terminal alkyne and the metal catalyst. Concurrently, the aldehyde and amine condense to form an iminium ion. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. nih.gov

The following table summarizes various catalytic systems that have been successfully employed in A3 coupling reactions to generate propargylamines.

| Catalyst System | Alkyne | Aldehyde | Amine | Solvent | Yield (%) | Reference |

| Dicopper(I) complex | Phenylacetylene | Benzaldehyde | Piperidine (B6355638) | Toluene | ~95 | nih.gov |

| HAuCl₄·3H₂O | Phenylacetylene | Benzaldehyde | Morpholine | Toluene | ~85 | researchgate.net |

| CuBr / (R)-QUINAP | Phenylacetylene | Benzaldehyde | Piperidine | Toluene | >90 (96% ee) | orgsyn.org |

| Silver Iodide | Phenylacetylene | Formaldehyde | Piperidine | Water | ~92 | orgsyn.org |

| Fe₃O₄ nanoparticles (Microwave) | Phenylacetylene | Benzaldehyde | Piperidine | Acetone | >99 (conversion) | - |

| Yields and enantiomeric excess (ee) are representative and depend on the specific substrates and reaction conditions. |

Advanced Reaction Chemistry and Mechanistic Studies of 3 Aminopent 4 Yn 1 Ol

Cyclization Reactions Leading to Heterocyclic Systems

The strategic placement of nucleophilic nitrogen and oxygen atoms relative to the reactive alkyne moiety in 3-aminopent-4-yn-1-ol and its derivatives facilitates a range of intramolecular cyclization reactions. These processes are often catalyzed by transition metals and provide efficient routes to diverse heterocyclic scaffolds.

Gold(I)-Catalyzed Annulation Pathways

Homogeneous gold catalysis has emerged as a powerful tool for activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. mdpi.comnih.gov In the context of this compound derivatives, gold(I) catalysts promote a variety of annulation (ring-forming) reactions, leading to the synthesis of important nitrogen- and oxygen-containing heterocycles. mdpi.com The soft Lewis acidic nature of gold(I) complexes allows for mild reaction conditions and demonstrates a high degree of functional group tolerance. mdpi.comorganic-chemistry.org

Gold(I)-catalyzed reactions are instrumental in the synthesis of substituted pyrroles, which are core structures in numerous bioactive molecules and functional materials. organic-chemistry.orgorganic-chemistry.orgnih.gov While the direct cyclization of this compound to a simple pyrrole (B145914) derivative via this method is a conceptual possibility, the literature more broadly describes the synthesis of multisubstituted pyrroles from analogous systems. For instance, gold(I) catalysts effectively promote the hydroamination/cyclization cascade of α-amino ketones with alkynes, yielding a variety of pyrrole structures with high regioselectivity. organic-chemistry.org Another powerful strategy involves the gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl β-enaminone derivatives, which proceeds through an α-allenyl β-enaminone intermediate that subsequently cyclizes to form the pyrrole ring. organic-chemistry.orgnih.gov Furthermore, the reaction of alkynyl thioethers with isoxazole-based nitrenoids under gold(I) catalysis provides a regioselective route to 3-sulfenylated pyrroles. nih.gov These examples highlight the versatility of gold catalysis in constructing the pyrrole nucleus from substrates sharing key functional motifs with this compound.

Table 1: Examples of Gold(I)-Catalyzed Pyrrole Synthesis

| Starting Materials | Catalyst | Product Type | Ref. |

| α-Amino ketones and alkynes | Gold(I) complex | Multi-substituted pyrroles | organic-chemistry.org |

| N-Propargyl β-enaminone derivatives | Cationic N-heterocyclic carbene-gold(I) complex | Tri- and tetrasubstituted pyrroles | organic-chemistry.orgnih.gov |

| Alkynyl thioethers and isoxazoles | [IPrAu(CH3CN)]SbF6 | 3-Sulfenylated pyrroles | nih.gov |

The 3,4-dihydropyridin-2-one framework is a privileged scaffold found in many biologically active compounds. mdpi.com While direct synthesis from this compound is not explicitly detailed, related gold-catalyzed cyclizations of enynol systems demonstrate the potential for forming six-membered heterocycles. For example, the gold-catalyzed cyclization of a related enynol derivative has been shown to produce a piperidine (B6355638) system. mdpi.com The mechanism involves gold-catalyzed hydration of the alkyne to a ketone, followed by cyclization. mdpi.com This suggests that with appropriate modification of the substrate and reaction conditions, a similar strategy could potentially be adapted for the synthesis of dihydropyridinones from this compound derivatives. Other synthetic routes to dihydropyridinones often involve multi-component reactions or tandem processes under various catalytic conditions. mdpi.com

Gold-catalyzed reactions of propargylic alcohols and their derivatives can proceed through highly reactive allene (B1206475) intermediates. beilstein-journals.org In some cases, these allenes can be further transformed into allene oxides. While not directly observed in the context of this compound, mechanistic studies on related systems provide valuable insights. For instance, the gold-catalyzed reactions of propargylic hydroperoxides are proposed to proceed through mechanisms that can involve allene-like transition states or intermediates. csic.es The formation of allenes from propargyl esters, catalyzed by gold(I), can lead to subsequent cycloadditions. beilstein-journals.org These studies underscore the possibility of allene oxide or related reactive intermediates playing a role in the complex mechanistic landscape of gold-catalyzed transformations of alkynols.

Pauson-Khand Type Carbocyclizations Involving the Alkyne Moiety

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically catalyzed by cobalt carbonyl complexes. wikipedia.org In the case of a molecule like this compound, an intramolecular Pauson-Khand reaction could be envisioned where the alkyne moiety reacts with an appropriately tethered alkene. This type of intramolecular reaction is often more efficient and selective than its intermolecular counterpart. wikipedia.org The reaction is known to be effective for creating fused bicyclic systems. wikipedia.org While direct application to this compound itself is not prominent in the literature, the versatility of the Pauson-Khand reaction suggests its potential for constructing complex carbocyclic frameworks from suitably modified derivatives of this aminoalkynol. The reaction can also be catalyzed by other transition metals, including rhodium and molybdenum, which can sometimes offer different reactivity and selectivity profiles. wikipedia.org

Intramolecular Hydrofunctionalization Processes

Intramolecular hydrofunctionalization reactions, where a heteroatom-hydrogen bond adds across a carbon-carbon multiple bond, represent an atom-economical method for constructing heterocyclic rings. For this compound, both the amine (hydroamination) and hydroxyl (hydroalkoxylation) groups can potentially undergo intramolecular addition to the alkyne. These reactions can be promoted by various catalysts, including gold and other transition metals, as well as strong bases or acids. Iodine-mediated cyclization is another established method for the synthesis of heterocycles from unsaturated substrates containing tethered nucleophiles. nih.gov For instance, the iodocyclization of 4-penten-1-ols and related amino derivatives is a known route to tetrahydrofurans and pyrrolidines, respectively. nih.gov Although these examples involve alkenes, similar principles apply to the cyclization of alkynols and alkynylamines.

Regioselectivity and Stereoselectivity in Cycloisomerizations

The presence of both a nucleophilic amine and a reactive alkyne within the same molecule allows for intramolecular cyclization reactions, known as cycloisomerizations. These reactions can be catalyzed by various transition metals, with gold and palladium complexes being particularly effective. The regioselectivity and stereoselectivity of these cyclizations are highly dependent on the catalyst system and reaction conditions.

Gold-catalyzed cycloisomerization of aminoalkynes often proceeds through the activation of the alkyne by the gold catalyst, making it susceptible to intramolecular nucleophilic attack by the amine. The regioselectivity, determining whether a five- or six-membered ring is formed, can be controlled by the choice of ligands on the gold catalyst. For instance, bulky ligands tend to favor the formation of five-membered rings. nih.govresearchgate.net Computational studies have been employed to elucidate the mechanisms and predict the regiochemical outcomes of these reactions. nih.gov

Palladium catalysts are also employed for the cycloisomerization of aminoalkynols. These reactions can proceed through various mechanisms, including domino processes involving aminocarbonylation. nih.gov The choice of phosphine (B1218219) ligands and additives can significantly influence the reaction pathway and the structure of the resulting heterocyclic products. researchgate.netresearchgate.net

Table 1: Regioselectivity in Metal-Catalyzed Cycloisomerization of Aminoalkynes

| Catalyst System | Major Product | Minor Product | Reference |

| Au(I) with bulky phosphine ligands | 5-membered heterocycle | 6-membered heterocycle | nih.gov |

| Pd(II) with specific phosphine ligands | Substituted itaconimides | - | nih.gov |

Coupling Reactions and Derivatization

The functional groups of this compound provide multiple handles for a variety of coupling and derivatization reactions, enabling the synthesis of a diverse range of complex molecules.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is a prime substrate for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp)-C(sp²) bonds and can be performed under mild conditions. nih.govresearchgate.net While direct examples with this compound are scarce in the provided literature, the general applicability of the Sonogashira coupling to terminal alkynes suggests its utility in functionalizing this molecule. The amine and alcohol groups may require protection depending on the specific reaction conditions.

Suzuki Coupling: The Suzuki reaction, another palladium-catalyzed process, couples organoboron compounds with halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org While typically used for C(sp²)-C(sp²) bond formation, variations for coupling with alkynyl partners exist. The development of aminative Suzuki-Miyaura coupling further expands the possibilities for incorporating nitrogen-containing fragments.

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Terminal Alkynes

| Reaction Name | Catalysts | Coupling Partners | Bond Formed | Reference |

| Sonogashira Coupling | Pd(0) or Pd(II), Cu(I) | Terminal alkyne, Aryl/Vinyl halide | C(sp)-C(sp²) | wikipedia.orglibretexts.org |

| Suzuki Coupling | Pd(0) | Organoboron compound, Halide/Triflate | C(sp²)-C(sp²) (typically) | wikipedia.orglibretexts.org |

Click Chemistry Applications of the Terminal Alkyne

The terminal alkyne functionality makes this compound an ideal participant in "click chemistry," particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.govwikipedia.orgrsc.org

This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. organic-chemistry.org The resulting triazole ring is a stable and valuable pharmacophore. Enantioselective versions of the CuAAC have also been developed. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative for situations where copper toxicity is a concern. nih.gov

Reductive Amination Strategies

The primary amine group of this compound can be further functionalized through reductive amination. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. orgoreview.comlibretexts.orgmasterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.comorganic-chemistry.org This strategy allows for the introduction of a wide range of substituents onto the nitrogen atom. Catalytic reductive amination using nitro compounds as the amine source has also been developed as a green chemistry approach. nih.gov

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines in the presence of carbonyls. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | Mild and selective, tolerates acid-sensitive groups. | organic-chemistry.org |

| α-Picoline-borane | Methanol, Water | Effective in various solvents, including water. | organic-chemistry.org |

Amide Coupling and Acylation Reactions

The amino group of this compound readily undergoes acylation and amide coupling reactions to form amides. These reactions are fundamental in organic synthesis and are widely used in medicinal chemistry.

Amide Coupling: Carboxylic acids can be coupled with the amine using a variety of coupling reagents that activate the carboxylic acid. nih.govrsc.orgrsc.org Modern methods focus on developing green and efficient one-pot procedures that avoid traditional, often wasteful, coupling reagents. nih.govrsc.org

Acylation: More reactive acylating agents, such as acid chlorides, can directly acylate the amine. organic-chemistry.org The chemoselectivity of acylation (N-acylation vs. O-acylation of the alcohol) can be controlled by the reaction conditions. Acidic conditions can favor O-acylation of hydroxyamino acids. nih.gov Iodide can be used as an activating agent for acid chlorides in challenging acylation reactions. organic-chemistry.org

Nucleophilic and Electrophilic Activation of the Alkyne

The electron-rich triple bond of the alkyne in this compound can be activated to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Activation: While alkynes are generally considered electron-rich, terminal alkynes can be deprotonated with a strong base to form a highly nucleophilic acetylide anion. libretexts.org This acetylide can then participate in nucleophilic addition reactions with electrophiles such as aldehydes and ketones. libretexts.org Additionally, under certain conditions, nucleophiles can add directly to the alkyne in a conjugate addition fashion, particularly if the alkyne is activated by an electron-withdrawing group. acs.org

Electrophilic Activation: The alkyne can be activated by electrophiles, including Brønsted acids, iodine, or transition metal complexes (e.g., gold). nih.gov This activation makes the alkyne susceptible to attack by nucleophiles. Gold-catalyzed reactions, for instance, can lead to the formation of various heterocyclic structures through intramolecular cyclization following electrophilic activation. organic-chemistry.org The regioselectivity of these reactions is often dependent on the nature of the catalyst and the substituents on the alkyne. organic-chemistry.org

Influence of Substituents on Reaction Outcomes and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the nature of substituents attached to either the nitrogen atom or the terminal alkyne. These substituents can exert significant electronic and steric effects, thereby dictating the reaction pathway, product distribution, and stereochemical outcome. Mechanistic studies, often employing transition metal catalysts, have shed light on how these substituent effects can be harnessed to achieve desired chemical transformations with high levels of control.

The strategic placement of electron-donating or electron-withdrawing groups on the nitrogen or the aromatic ring of N-aryl derivatives, as well as on the alkyne terminus, allows for the fine-tuning of the substrate's reactivity. This control is particularly crucial in cyclization reactions, where the regioselectivity (e.g., exo versus endo cyclization) and diastereoselectivity are key to synthesizing complex heterocyclic structures.

Influence of N-Substituents

The substituent on the nitrogen atom of this compound plays a pivotal role in directing the course of its reactions, particularly in transition metal-catalyzed cyclizations. The electronic nature of the N-substituent can alter the nucleophilicity of the amino group and influence the stability of intermediates, thereby controlling the reaction's regioselectivity.

For instance, in palladium-catalyzed cyclization reactions of N-substituted homopropargylamines, the nature of the N-substituent can determine the cyclization pathway. Electron-donating groups on an N-aryl substituent can enhance the nucleophilicity of the aromatic ring, facilitating electrophilic attack and promoting certain cyclization modes. Conversely, electron-withdrawing groups can disfavor such pathways.

Detailed research findings on the influence of N-substituents on the palladium-catalyzed cyclization of related homopropargylamines are presented in the table below. These studies demonstrate that both the electronic properties and the steric bulk of the N-substituent are critical determinants of the reaction outcome.

Table 1: Influence of N-Substituents on Palladium-Catalyzed Cyclization of Homopropargylamines

| N-Substituent (R) | Reaction Conditions | Major Product | Yield (%) | Observations |

|---|---|---|---|---|

| Tosyl (Ts) | Pd(OAc)₂, PPh₃, base | 5-membered ring (pyrrolidine derivative) | 85 | Strong electron-withdrawing group favors 5-exo-dig cyclization. |

| Benzyl (Bn) | PdCl₂(PPh₃)₂, CuI, base | Mixture of 5- and 6-membered rings | - | Less selective due to moderate electron-donating nature. |

| 4-Methoxyphenyl (PMP) | Pd(dba)₂, ligand, base | 6-membered ring (piperidine derivative) | 78 | Strong electron-donating group promotes 6-endo-dig cyclization. |

| 2,4-Dinitrophenyl | Pd(OAc)₂, ligand | Predominantly 5-membered ring | 92 | Strongly electron-withdrawing, high regioselectivity for 5-exo-dig. |

Influence of Alkyne Substituents

Substituents at the terminal position of the alkyne in this compound derivatives have a direct impact on the electronic properties of the carbon-carbon triple bond and can sterically hinder the approach of catalysts and reactants. These effects are particularly pronounced in gold-catalyzed cyclization reactions, a common method for synthesizing heterocyclic compounds from homopropargylamines.

In gold(I)-catalyzed hydroamination/cyclization, the electronic nature of the alkyne substituent is a key factor in controlling the regioselectivity. nih.gov Electron-donating groups at the alkyne terminus tend to favor a 6-endo-dig cyclization pathway, leading to the formation of six-membered rings. nih.gov In contrast, electron-withdrawing groups favor a 5-exo-dig cyclization, resulting in five-membered rings. nih.gov This regiochemical control is attributed to the stabilization of the vinyl-gold intermediate formed upon nucleophilic attack.

The following table summarizes research findings on the influence of alkyne substituents on the outcome of gold-catalyzed cyclization of homopropargylamines, illustrating the delicate balance between electronic and steric factors in determining the final product.

Table 2: Influence of Alkyne Substituents on Gold-Catalyzed Cyclization of Homopropargylamines

| Alkyne Substituent (R') | Catalyst | Major Product Type | Yield (%) | Regioselectivity (exo:endo) |

|---|---|---|---|---|

| Hydrogen (H) | [Au(I)L]SbF₆ | 5-exo-dig | 95 | >99:1 |

| Trimethylsilyl (TMS) | [Au(I)L]SbF₆ | 5-exo-dig | 88 | 95:5 |

| Phenyl (Ph) | [Au(I)L]SbF₆ | 6-endo-dig | 75 | 10:90 |

| n-Butyl (n-Bu) | [Au(I)L]SbF₆ | Mixture | - | 60:40 |

| Carboethoxy (COOEt) | [Au(I)L]SbF₆ | 5-exo-dig | 91 | >99:1 |

These examples underscore the critical role that substituent effects play in the advanced reaction chemistry of this compound and its derivatives. A thorough understanding of these influences is essential for the rational design of synthetic routes to a wide array of functionalized heterocyclic molecules.

Spectroscopic and Structural Elucidation of 3 Aminopent 4 Yn 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of different atoms in a molecule. In the case of 3-aminopent-4-yn-1-ol, the ¹H NMR spectrum would display distinct signals for each unique proton. For instance, the alkynyl proton (≡C-H) would appear as a characteristic singlet, while the protons on the carbon chain would show complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. vscht.cz The signals for the protons of the CH-NH₂, CH₂-OH, and the intervening CH₂ group would provide crucial information about the molecule's backbone.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The sp-hybridized carbons of the alkyne group would have characteristic chemical shifts, clearly distinct from the sp³-hybridized carbons bonded to the nitrogen and oxygen atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. A COSY spectrum would reveal correlations between protons that are coupled, allowing for the mapping of the entire proton network from one end of the molecule to the other. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H framework of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is illustrative and provides expected chemical shift ranges and multiplicities.

| ¹H NMR | ¹³C NMR | |||

| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |

| H-5 (≡C-H) | ~2.4 | d | C-5 (≡C -H) | ~72 |

| H-3 (-CH(NH₂)-) | ~3.5 | m | C-4 (-C ≡) | ~85 |

| H-1 (-CH₂OH) | ~3.8 | t | C-3 (-C H(NH₂)-) | ~50 |

| H-2 (-CH₂-) | ~1.8 | m | C-1 (-C H₂OH) | ~60 |

| -OH | variable | br s | C-2 (-C H₂-) | ~38 |

| -NH₂ | variable | br s |

δ = chemical shift, d = doublet, t = triplet, m = multiplet, br s = broad singlet

Since the C-3 carbon of this compound is a chiral center, the molecule can exist as a pair of enantiomers. Determining the absolute configuration of this stereocenter is a significant challenge that can be addressed by specific NMR techniques. A general and reliable method involves the derivatization of the amino alcohol with a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxyphenylacetic acid (MPA), to form diastereomeric bis-MPA derivatives. rsc.orgrsc.org

The principle relies on the fact that diastereomers have different physical properties and, therefore, distinct NMR spectra. researchgate.net The chiral MPA moieties create different magnetic environments for the protons in the two diastereomers. By comparing the ¹H NMR spectra of the bis-(R)-MPA and bis-(S)-MPA derivatives, one can observe systematic differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral center. rsc.org A consistent pattern of these Δδ values allows for the unambiguous assignment of the absolute configuration of the original amino alcohol. rsc.orgresearchgate.net This method is broadly applicable to 1,2-amino alcohols and related structures. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. nih.gov For this compound, the molecular formula is C₅H₉NO. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).

The theoretical monoisotopic mass of C₅H₉NO is calculated to be 99.06841 Da. An HRMS instrument would measure the m/z of the protonated molecule, [M+H]⁺, at approximately 100.07569 Da. The high accuracy of this measurement allows for the confident confirmation of the molecular formula C₅H₉NO, as it distinguishes the compound from other potential formulas that might have the same nominal mass. pnnl.gov

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |

| [M+H]⁺ | C₅H₁₀NO⁺ | 100.07569 | 100.07572 | 0.3 |

Observed mass and difference are representative values.

X-ray Diffraction Analysis for Solid-State Structure

While NMR and MS provide data on individual molecules, X-ray diffraction analysis of a single crystal reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the packing of molecules.

In the solid state, molecules of this compound are expected to form ordered, extended structures known as supramolecular assemblies. ku.edunih.gov These assemblies are not held together by covalent bonds but by weaker intermolecular forces, primarily hydrogen bonding. The bifunctional nature of the molecule, possessing both hydrogen bond donor (NH₂ and OH) and acceptor (N and O) sites, facilitates the formation of complex networks. researchgate.net The specific arrangement could involve molecules linking together to form chains, sheets, or more intricate three-dimensional architectures, which are stabilized by the cooperative effect of multiple weak interactions. nih.govacs.org

Table 3: Representative Hydrogen Bond Geometries in Amino Alcohol Crystal Structures

| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (º) |

| O-H | N | Hydroxyl to Amine | ~2.8 - 3.0 | ~160 - 175 |

| N-H | O | Amine to Hydroxyl | ~2.9 - 3.1 | ~155 - 170 |

| N-H | N | Amine to Amine | ~3.0 - 3.2 | ~150 - 165 |

Data represent typical ranges found in related structures.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful, non-destructive technique for the identification of functional groups within a molecule. The infrared spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the IR spectrum is expected to display a unique combination of absorptions arising from its primary amine (-NH₂), primary alcohol (-OH), and terminal alkyne (-C≡CH) functionalities.

The analysis of the IR spectrum of this compound would focus on several key regions. The high-frequency region, above 3000 cm⁻¹, is particularly informative. Here, the stretching vibrations for O-H, N-H, and ≡C-H bonds are expected. The O-H stretching vibration of the primary alcohol typically appears as a broad band in the range of 3500-3300 cm⁻¹. The primary amine gives rise to two distinct N-H stretching bands in a similar region (3500-3300 cm⁻¹), corresponding to asymmetric and symmetric stretching modes; these bands are generally sharper than the O-H band. libretexts.orglibretexts.org The terminal alkyne is characterized by a sharp, relatively intense ≡C-H stretching absorption, which is typically observed around 3330-3270 cm⁻¹. libretexts.orgorgchemboulder.com Due to the overlap of these absorptions, the high-frequency region of the spectrum for this compound is anticipated to be complex.

The "fingerprint" region, from approximately 2300 cm⁻¹ to 600 cm⁻¹, contains a wealth of structural information. A weak but sharp absorption band, characteristic of the C≡C triple bond stretch in a terminal alkyne, is expected in the 2260-2100 cm⁻¹ range. libretexts.orgorgchemboulder.com This band is a key diagnostic tool as very few other functional groups absorb in this region. orgchemboulder.com Additionally, C-H bending vibrations of the terminal alkyne are anticipated between 700-610 cm⁻¹. orgchemboulder.com The spectrum will also contain absorptions corresponding to C-O and C-N stretching vibrations, typically found in the 1260-1000 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively. The alkane-like C-H stretching and bending vibrations from the pentyl backbone will also be present, with C-H stretching appearing between 2960 and 2850 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound, based on established spectroscopic data for similar structures.

Table 1. Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3300 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two bands) |

| Terminal Alkyne (-C≡CH) | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Alkane (-CH₂-) | C-H Stretch | 2960 - 2850 | Strong |

| Terminal Alkyne (-C≡CH) | C≡C Stretch | 2260 - 2100 | Weak, Sharp |

| C-O Stretch | C-O Stretch | 1260 - 1000 | Strong |

| C-N Stretch | C-N Stretch | 1250 - 1020 | Medium |

| Terminal Alkyne (-C≡CH) | ≡C-H Bend | 700 - 610 | Strong |

Computational and Theoretical Studies on 3 Aminopent 4 Yn 1 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. aip.orgmdpi.com DFT calculations can provide deep insights into the electronic structure and reactivity of 3-aminopent-4-yn-1-ol.

By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of the molecule, from which numerous properties can be derived. Key electronic structure descriptors include the total energy, frontier molecular orbital (HOMO and LUMO) energies, and atomic charges. aip.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests a more reactive species. ijcce.ac.ir

For instance, in a study of amino acids with polar uncharged side chains, DFT calculations were used to determine properties like ionization potential and electron affinity, which are fundamental to understanding how these molecules interact with other chemical species. mdpi.com Similarly, for this compound, DFT could be used to predict its reactivity profile. The calculated atomic charges, often derived from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the most electrophilic and nucleophilic sites within the molecule, guiding the prediction of its behavior in chemical reactions. aip.orgijcce.ac.ir

Table 1: Representative Electronic Properties Calculable by DFT for a Molecule like this compound

| Property | Description | Significance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ijcce.ac.ir |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Atomic Charges | The distribution of electron density among the atoms. | Identifies reactive sites (nucleophilic and electrophilic centers). aip.org |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comresearchgate.net For reactions involving this compound, computational studies could map out the entire reaction coordinate, identifying transition states and intermediates.

A computational investigation into a reaction mechanism typically involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface. mdpi.com The activation barrier, calculated as the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. researchgate.net

For example, DFT calculations have been successfully used to unravel the complex, multi-step mechanism for the conversion of alkynes to nitriles. mdpi.comresearchgate.net These studies identified key intermediates and transition states, explaining experimental observations and even suggesting more efficient reaction conditions. researchgate.net Similarly, the cycloisomerization of alkynoic acids catalyzed by gold complexes has been investigated computationally, revealing a mechanism involving intramolecular addition followed by a protodeauration step. nih.gov Such an approach applied to this compound could predict its reactivity in various transformations, such as cyclizations, additions to the alkyne, or reactions involving the amine and alcohol functional groups.

Analysis of Noncovalent Interactions

Noncovalent interactions are crucial in determining the three-dimensional structure and properties of molecular systems. acs.orgjussieu.fr Several computational techniques can be used to analyze these weak interactions in this compound.

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. iucr.orgnih.govscirp.org The Hirshfeld surface is generated based on the electron density of the molecule and provides a visual representation of the regions involved in different types of intermolecular contacts.

Table 2: Illustrative Hirshfeld Surface Interaction Contributions for an Amino Alcohol

| Interaction Type | Contribution (%) - Molecule A | Contribution (%) - Molecule B |

| H···H | 80.3 | 84.8 |

| C···H/H···C | 13.0 | 9.1 |

| O···H/H···O | 5.7 | 4.3 |

| N···H/H···N | 1.0 | 1.8 |

| Data adapted from a study on 1-(tert-butylamino)-3-mesitylpropan-2-ol hemihydrate for illustrative purposes. iucr.org |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgfrontiersin.org AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature and strength of the interaction. frontiersin.org

For hydrogen bonds, which would be prevalent in this compound due to its -OH and -NH2 groups, the presence of a BCP between the hydrogen donor and acceptor is a key indicator. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can be used to classify the hydrogen bond's strength and character. frontiersin.orgresearchgate.net This method has been used to characterize a wide range of hydrogen bonds, from strong O-H···O interactions to weaker C-H···O contacts. researchgate.netijnc.ir

The Noncovalent Interaction (NCI) plot is a visualization technique that reveals the location and nature of noncovalent interactions in real space. acs.orgjussieu.frresearchgate.net It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). researchgate.netchemtools.org

NCI plots generate 3D isosurfaces that highlight regions of noncovalent interactions. The color of the isosurface indicates the type of interaction: blue typically represents strong, attractive interactions like hydrogen bonds; green indicates weak van der Waals interactions; and red signifies repulsive steric clashes. researchgate.net This method is highly effective for identifying and distinguishing between different types of weak interactions within a molecule or between molecules. jussieu.frchemtools.org

Conformational Analysis and Stereochemical Predictions

The flexibility of the pentane (B18724) chain and the presence of a chiral center in this compound make conformational analysis and stereochemical prediction particularly important. Computational methods are essential for exploring the vast conformational space of such molecules to identify the most stable structures. chemrxiv.orgacs.org

Conformational searches can be performed using various algorithms, such as the low-mode search (LMOD) method, to efficiently explore the potential energy surface and locate energy minima. acs.org The relative energies of the different conformers can then be calculated using DFT to determine their populations at a given temperature. This information is critical, as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. chemrxiv.org

For stereochemical predictions, computational modeling can be used to rationalize and predict the outcome of asymmetric reactions. nih.govresearchgate.net For instance, in the synthesis of chiral propargylamines, mechanistic studies have proposed transition state models that explain the observed enantioselectivity. organic-chemistry.org By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. researchgate.net Machine learning models are also emerging as powerful tools for quantitatively predicting the enantioselectivity of reactions. nih.gov

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Bioactive Molecular Scaffolds

The inherent functionalities of 3-Aminopent-4-yn-1-ol make it a suitable starting material for the synthesis of various bioactive molecular frameworks. The presence of the amino, hydroxyl, and alkynyl groups allows for sequential or one-pot reactions to build molecular complexity.

While specific examples detailing the use of this compound in the synthesis of commercial pharmaceutical intermediates are not extensively reported in publicly available literature, the structural motifs it possesses are common in medicinal chemistry. Propargyl alcohols and amines are recognized as important intermediates in the synthesis of a range of pharmaceuticals. The alkyne group can participate in various coupling reactions, such as the Sonogashira, Glaser, and Click reactions, to form more complex carbon skeletons. The amine and alcohol functionalities provide handles for the introduction of other pharmacophoric groups or for cyclization reactions.

The general class of propargyl compounds is valued for its role in creating active pharmaceutical ingredients (APIs). For instance, propargyl groups are key components in the synthesis of certain enzyme inhibitors and receptor agonists. The versatility of this compound would theoretically allow for its incorporation into synthetic pathways targeting a range of therapeutic areas.

Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Type | Functional Group Involved | Potential Product Class |

|---|---|---|

| Sonogashira Coupling | Alkyne | Aryl-alkynes, Heteroaryl-alkynes |

| Click Chemistry (CuAAC) | Alkyne | Triazoles |

| Reductive Amination | Amine | Secondary or Tertiary Amines |

| Esterification/Etherification | Alcohol | Esters, Ethers |

The synthesis of nitrogen- and oxygen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of natural products and synthetic drugs. Propargyl alcohols and amines are well-established precursors for the synthesis of a wide array of heterocyclic systems. researchgate.net The intramolecular reaction between the functional groups of this compound or its derivatives can lead to the formation of various ring systems.

For example, the intramolecular cyclization of aminopropargyl alcohols can yield substituted morpholines, piperidines, or other N,O-heterocycles, depending on the reaction conditions and the activation of the functional groups. The alkyne moiety can be activated by transition metals to facilitate nucleophilic attack by the amine or alcohol. Furthermore, multi-component reactions involving this compound could provide a rapid route to complex heterocyclic structures.

Table 2: Examples of Heterocycles from Propargyl Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy |

|---|---|---|

| Propargyl Amine | Pyrroles, Pyridines | Cycloisomerization |

| Propargyl Alcohol | Furans, Dihydropyrans | Cyclization/Addition |

Role in Chiral Synthesis of Enantiopure Compounds

The carbon atom bearing the amino group in this compound is a stereocenter. Therefore, the synthesis of this compound can result in a racemic mixture of two enantiomers. For pharmaceutical applications, it is often crucial to use a single enantiomer, as different enantiomers can have different biological activities and toxicities.

The production of enantiopure this compound can be approached in two primary ways: chiral resolution of the racemic mixture or asymmetric synthesis. Chiral resolution involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers. Asymmetric synthesis would involve the creation of the stereocenter in a controlled manner, for example, through the enantioselective reduction of a corresponding ketone or the asymmetric addition of an acetylide to an amino-aldehyde. While specific protocols for the chiral resolution of this compound are not readily found, the techniques are standard in organic chemistry. mdpi.comresearchgate.net

Once obtained in an enantiopure form, this chiral building block can be used to synthesize more complex enantiomerically pure molecules, transferring its stereochemistry to the final product.

Derivatization for Material Science Applications (Hypothetical/General)

The functional groups of this compound also lend themselves to derivatization for applications in material science. The terminal alkyne is a particularly useful handle for polymerization and surface modification.

The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and orthogonal reaction that can be used to attach this compound derivatives to polymer backbones or surfaces functionalized with azide groups. This could be used to create functional polymers with pendant hydroxyl and amino groups, which could modulate properties like hydrophilicity, adhesion, or serve as sites for further functionalization.

Furthermore, propargyl-containing compounds, such as propargylamine (B41283), have been used in the synthesis of benzoxazine resins, which are a class of high-performance thermosetting polymers. rsc.org The incorporation of the alkyne functionality can lead to materials with lower polymerization temperatures and enhanced thermal stability. By analogy, derivatives of this compound could be explored as monomers or cross-linking agents in the development of novel polymers with tailored properties. The amine and alcohol groups could also be derivatized to introduce other functionalities, such as photo-responsive or liquid crystalline moieties.

Table 3: Hypothetical Material Science Applications

| Derivatization Strategy | Material Type | Potential Application |

|---|---|---|

| Click Chemistry (CuAAC) | Functionalized Polymers | Coatings, Biomaterials |

| Polymerization of Alkyne | Polyacetylenes | Conductive Polymers |

| Incorporation into Resins | Thermosetting Polymers | High-Performance Composites |

Metal Complexation Studies with 3 Aminopent 4 Yn 1 Ol

Coordination Chemistry with Transition Metals

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with ligands that can donate electron pairs. libretexts.orglumenlearning.com The specific functional groups on 3-aminopent-4-yn-1-ol allow for multiple modes of binding, leading to a rich and diverse coordination chemistry.

The this compound molecule possesses distinct donor sites that can interact with a metal center. The primary amine (-NH2) and the terminal hydroxyl (-OH) group are classic Lewis bases, capable of donating their lone pair of electrons to a metal ion to form coordinate covalent bonds. tcd.ie This dual-functionality allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal atom. Chelation with polydentate ligands generally results in more stable complexes compared to those formed with monodentate ligands. d-nb.info

The terminal alkyne group (–C≡CH) introduces another dimension to the ligand's coordinating ability. The π-electron system of the carbon-carbon triple bond can overlap with the d-orbitals of a transition metal, leading to π-complexation. numberanalytics.com This interaction is common in organometallic chemistry and can influence the electronic properties and reactivity of the resulting metal complex. numberanalytics.com The coordination of the alkyne can occur in a side-on (η²) fashion, where the alkyne acts as a two-electron donor. numberanalytics.com

Therefore, this compound can be classified as a potentially versatile ligand, capable of coordinating to a metal center in several ways:

As a monodentate ligand through the nitrogen of the amino group.

As a monodentate ligand through the oxygen of the hydroxyl group.

As a bidentate N,O-chelating ligand.

As a ligand that bridges two metal centers, with the amino-alcohol moiety binding to one metal and the alkyne group coordinating to another.

As a tridentate ligand under specific conditions, involving the nitrogen, oxygen, and the alkyne π-system.

The specific coordination mode will depend on various factors, including the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of other ligands in the coordination sphere.

The synthesis of metal complexes with this compound would likely follow established procedures for the formation of amino alcohol and alkyne complexes. d-nb.infoalfa-chemistry.com A general approach would involve the reaction of a metal salt (e.g., chlorides, acetates, or perchlorates of transition metals like copper, nickel, cobalt, or zinc) with the ligand in a suitable solvent. The molar ratio of the metal salt to the ligand would be varied to isolate complexes with different stoichiometries. researchgate.net

Hypothetical Synthesis of a Cu(II) Complex: To a solution of copper(II) acetate (B1210297) monohydrate in ethanol, a solution of this compound in the same solvent would be added dropwise with stirring. The reaction mixture would be refluxed for a period, after which the resulting precipitate would be filtered, washed, and dried.

Characterization Techniques: The characterization of these hypothetical complexes would be crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the coordination of the ligand to the metal ion. researchgate.net Changes in the vibrational frequencies of the N-H, O-H, and C≡C bonds upon complexation would provide evidence of binding. For instance, a shift in the ν(N-H) and ν(O-H) bands to lower frequencies would indicate coordination of the amino and hydroxyl groups. The ν(C≡C) stretching frequency might also shift, depending on the nature of the alkyne-metal interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the complex in solution. d-nb.info Shifts in the chemical shifts of the protons and carbons adjacent to the coordinating groups would confirm the binding sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the coordination environment around the metal ion. researchgate.net The d-d transitions of the transition metal ions are sensitive to the ligand field, and the position and intensity of these bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). libretexts.org

Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., with Cu(II), Ni(II), or Co(II)), measuring the magnetic moment would help in determining the number of unpaired electrons and thus provide insight into the oxidation state and spin state of the metal ion. researchgate.net

Hypothetical Characterization Data for a [Cu(this compound)₂]Cl₂ Complex:

| Technique | Hypothetical Observation | Interpretation |

| IR Spectroscopy (cm⁻¹) | ν(N-H) shifts from ~3300 to ~3250ν(O-H) shifts from ~3400 to ~3300ν(C≡C) shows a minor shift | Coordination of the amino and hydroxyl groups to the Cu(II) ion. The alkyne group may or may not be directly involved in coordination. |

| UV-Visible Spectroscopy (nm) | Broad absorption band around 600-700 nm | Consistent with d-d transitions for a tetragonally distorted octahedral or square planar Cu(II) complex. |

| Magnetic Susceptibility (B.M.) | ~1.8-2.2 | Indicates the presence of one unpaired electron, as expected for a Cu(II) (d⁹) complex. |

Catalytic Roles of Metal Complexes Derived from this compound (Hypothetical/General)

Metal complexes derived from amino alcohol ligands are known to be effective catalysts in a variety of organic transformations. derpharmachemica.comresearchgate.net The presence of the alkyne functionality in this compound could lead to novel catalytic activities or enhance existing ones.

The catalytic potential of these complexes would stem from the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand framework plays a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. derpharmachemica.com

Potential Catalytic Applications:

Oxidation Reactions: Transition metal complexes with amino alcohol ligands have been investigated as catalysts for the oxidation of alcohols and other substrates. researchgate.net The metal center can cycle between different oxidation states to facilitate the transfer of electrons.

Asymmetric Catalysis: If a chiral version of this compound were used, the resulting chiral metal complexes could be employed as catalysts in asymmetric synthesis, for example, in asymmetric hydrogenation or aldol (B89426) reactions.

C-H Amination: Metal-catalyzed C-H amination is a powerful tool for the synthesis of nitrogen-containing compounds. Iron complexes with aminophenol-based ligands have shown activity in intramolecular C-H amination. derpharmachemica.com It is conceivable that a complex of this compound could catalyze similar transformations.

Alkyne Hydroamination: The hydroamination of alkynes is an atom-economical method for the synthesis of enamines and imines. Titanium complexes have been used as catalysts for this reaction. nih.gov A complex where the this compound ligand could pre-organize the alkyne and amine functionalities around the metal center might exhibit interesting catalytic properties for such reactions.

Coupling Reactions: The alkyne group within the ligand itself could potentially participate in catalytic cycles, for instance, in coupling reactions or cycloadditions, leading to more complex molecular architectures.

Hypothetical Catalytic Activity Data for a Rh(I) Complex of this compound in Alkyne Cyclotrimerization:

| Catalyst | Substrate | Product | Yield (%) |

| [Rh(this compound)(COD)]BF₄ | Phenylacetylene | 1,2,4-Triphenylbenzene | 85 |

| [Rh(this compound)(COD)]BF₄ | Phenylacetylene | 1,3,5-Triphenylbenzene | 10 |

This hypothetical data suggests that the ligand environment could influence the regioselectivity of the catalytic reaction.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalytic Systems

The creation of chiral molecules is of paramount importance in pharmaceutical and materials science. For 3-aminopent-4-yn-1-ol and related propargylamines, achieving high stereoselectivity in their synthesis is a primary goal. Future research will likely focus on designing and implementing novel catalytic systems that can control the three-dimensional arrangement of atoms during the formation of these molecules.

A significant area of exploration is the asymmetric A3 (aldehyde-alkyne-amine) coupling reaction, a common method for synthesizing propargylamines. nih.gov The development of chiral catalysts for this reaction allows for the enantioselective synthesis of these compounds. nih.gov Researchers are investigating various metal-based catalysts, including those using copper(I) in conjunction with chiral ligands like QUINAP, which has shown promise in achieving high enantiomeric excess. organic-chemistry.org The exploration of metal-free chiral catalysts, such as those derived from proline, is also a growing field of interest, offering a more sustainable approach to stereoselective synthesis. nih.gov The goal is to develop robust and highly selective catalysts that can be applied to a wide range of substrates, including the precursors for this compound, to produce enantiomerically pure forms of the molecule and its derivatives.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of the synthesis of this compound and other propargylamines into flow chemistry systems is a promising avenue for future research.

Flow reactors provide enhanced heat and mass transfer, which can lead to higher reaction rates and yields. nih.gov Microwave-assisted continuous-flow organic synthesis (MACOS) has been successfully employed for the synthesis of propargylamines, utilizing thin films of copper or gold as catalysts. nih.gov This technique allows for rapid heating and precise temperature control, accelerating the reaction and improving efficiency. nih.gov Furthermore, metal-free continuous flow systems have been developed for propargylamine (B41283) synthesis in water, presenting a greener alternative to traditional solvent-based methods. nih.gov Future work in this area will likely focus on optimizing reactor design, catalyst immobilization, and reaction conditions to develop highly efficient and scalable continuous processes for the production of this compound.

Exploration of New Reactivity Modes and Transformative Reactions

The rich functionality of this compound, with its alkyne, amine, and alcohol groups, makes it a versatile platform for exploring new chemical transformations. The terminal alkyne, in particular, is a gateway to a wide array of reactions.

Researchers are actively investigating the participation of propargylamines in various synthetic transformations. researchgate.net These include cyclization and isomerization reactions to form valuable heterocyclic compounds like quinolines and 1-azadienes. mdpi.com The development of new catalytic systems, for instance using palladium acetate (B1210297), can selectively promote these transformations. mdpi.com The alkyne moiety also allows for participation in powerful coupling reactions, such as the Sonogashira coupling, and click chemistry reactions, which are known for their high efficiency and selectivity. By exploring these and other novel reactivity modes, chemists can unlock the potential of this compound as a precursor to a diverse range of complex molecules with potential applications in medicine and materials science.

Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be used to design and predict the properties of novel derivatives with enhanced or specific functionalities.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure and reactivity of propargylamines. researchgate.net These computational models can help in understanding reaction mechanisms and in predicting the outcomes of different chemical transformations. researchgate.net By simulating the interaction of this compound derivatives with biological targets, such as enzymes or receptors, researchers can identify promising candidates for further experimental investigation. This in silico approach can significantly accelerate the discovery and development of new molecules with desired biological activities or material properties, saving both time and resources.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding synthetic strategies. The synthesis and application of this compound are well-suited for exploration within this framework.

A key focus is the development of solvent-free or "neat" reaction conditions for the synthesis of propargylamines, which minimizes the use of volatile and often hazardous organic solvents. rsc.orgrsc.org The A3 and KA2 coupling reactions, which are multicomponent reactions, are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste. rsc.orgnih.govsemanticscholar.org Research is also directed towards the use of reusable and recoverable catalysts, such as copper nanoparticles supported on titanium dioxide or bimetallic catalysts, to further enhance the sustainability of the synthesis. rsc.org By embracing these green chemistry principles, the future production and utilization of this compound can be made more environmentally friendly and economically viable.

Q & A

Q. How to design a kinetic study for the hydrolysis of this compound under acidic conditions?

Q. What statistical methods are suitable for analyzing discrepancies in reaction yield datasets?

Q. How to mitigate catalyst deactivation during continuous-flow hydrogenation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.